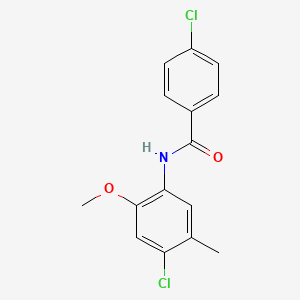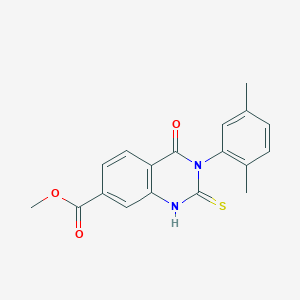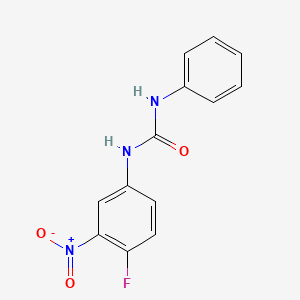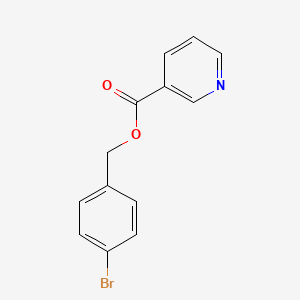![molecular formula C19H27NO2 B5732062 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been used in many studies to explore its potential applications.
Mecanismo De Acción
The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide involves the inhibition of certain enzymes, which are involved in various physiological processes. This compound has been found to inhibit the activity of enzymes such as proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit potent inhibitory activity against certain enzymes, which are involved in various cellular processes. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments. This compound is easily synthesized, and its properties can be easily modified to suit specific research needs. However, the use of this compound in lab experiments may be limited due to its potential toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide. This compound has potential applications in drug discovery, as it has been found to exhibit potent inhibitory activity against certain enzymes. Further studies are needed to explore the potential applications of this compound in various fields, including medicine, agriculture, and material science. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other compounds and substances. Overall, the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide has the potential to lead to significant advancements in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in drug discovery, as it has been found to exhibit potent inhibitory activity against certain enzymes.
Propiedades
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPBDUCPIZIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)




![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

